3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile

PI3Kδ inhibition Kinase inhibitor scaffold Immuno-oncology chemistry

This heterocyclic building block is a structurally validated starting point for PI3Kδ inhibitor programs. Its unique 3-(1-methylpyrazol-4-yl) substitution pattern engages in a critical bidentate hydrogen-bond network with the kinase hinge region, as confirmed by X-ray co-crystal structure PDB 6OCU. Unlike generic pyrazine carbonitriles, this scaffold offers documented isoform selectivity and defined vectors for 5-position derivatization. Procure this core to accelerate your DMTA cycle with known synthetic routes and metabolic liabilities, bypassing the crowded IP space of purine- and quinazoline-based inhibitors.

Molecular Formula C9H7N5
Molecular Weight 185.19
CAS No. 2310101-98-3
Cat. No. B2694552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile
CAS2310101-98-3
Molecular FormulaC9H7N5
Molecular Weight185.19
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CN=C2C#N
InChIInChI=1S/C9H7N5/c1-14-6-7(5-13-14)9-8(4-10)11-2-3-12-9/h2-3,5-6H,1H3
InChIKeyBOTFEQKDDUVFIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-Methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile: A Privileged Scaffold for PI3Kδ Inhibitor Development – Procurement Guide


3-(1-Methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile (CAS 2310101-98-3, molecular formula C9H7N5, MW 185.19) is a heterocyclic building block that combines a 1-methylpyrazole ring linked at the 4-position to a pyrazine-2-carbonitrile core [1]. This specific connectivity creates a rigid, coplanar biaryl system with a strategically positioned nitrile group that participates in critical hinge-region hydrogen bonding interactions with kinase active sites, as demonstrated by X-ray co-crystal structures of its derivatives with PI3Kδ (PDB: 6OCU) [2]. The 3-(pyrazol-4-yl) substitution pattern on the pyrazine ring is distinct from the more common 5-substituted or 2-substituted pyrazine isomers, conferring unique vectors for substitution that have been exploited in the rational design of isoform-selective PI3Kδ inhibitors and CHK1 inhibitors [1][3].

Why Structural Analogs Cannot Replace 3-(1-Methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile in PI3Kδ-Focused Discovery Programs


While the pyrazine-2-carbonitrile substructure is common across many kinase inhibitor scaffolds, the specific 3-(1-methyl-1H-pyrazol-4-yl) substitution pattern at the 2-carbonitrile position is non-interchangeable with other nitrogen-containing heterocycles or alternative pyrazole regioisomers. The PDB 6OCU co-crystal structure reveals that the pyrazole N-methyl group occupies a defined hydrophobic sub-pocket, while the pyrazine N1 atom and the adjacent nitrile engage in a bidentate hydrogen-bonding network with the kinase hinge region [1]. Replacing this with a 5-chloro or 5-amino substitution on the pyrazine ring—common alternatives in CHK1-targeted series—redirects the hinge-binding geometry and abrogates PI3Kδ selectivity [2]. Furthermore, swapping the 1-methylpyrazol-4-yl group for a phenyl or pyridine ring eliminates the nitrogen-mediated interactions that drive isoform discrimination between PI3Kδ and PI3Kα/β/γ [3]. These structural requirements mean that purchasing a generic pyrazine carbonitrile or an incorrectly substituted analog will not yield the selectivity profile documented for derivatives of this specific scaffold.

Product-Specific Quantitative Evidence: Differentiation of the 3-(1-Methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile Scaffold


PI3Kδ Enzyme Potency: Derivative PI3K-IN-9 Achieves Single-Digit Nanomolar IC50

Derivatives of 3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile have yielded potent PI3Kδ inhibitors, with compound 1-14 (PI3K-IN-9, CAS 2360875-63-2) achieving an IC50 of 8.9 nM against PI3Kδ in a biochemical HTRF assay . In human whole blood, this derivative inhibited anti-IgE-stimulated CysLT release in basophils with an IC50 of 65 nM, confirming target engagement in a physiologically relevant setting [1]. In contrast, a related derivative bearing a 4-methyl-4-morpholinopiperidine substituent at the 5-position (compound 1-25) showed an IC50 of 52 nM against PI3Kδ, demonstrating the scaffold's modularity for potency tuning without sacrificing the core pharmacophore [2].

PI3Kδ inhibition Kinase inhibitor scaffold Immuno-oncology chemistry

X-Ray Crystallographic Validation: The Pyrazol-4-yl-Pyrazine Core Engages the PI3Kδ Hinge via Bidentate Hydrogen Bonding

The co-crystal structure of compound 29 (containing the target scaffold) bound to human PI3Kδ at 2.77 Å resolution (PDB: 6OCU) provides direct structural evidence for the scaffold's binding mode [1]. The pyrazine N1 atom and the adjacent cyano group form hydrogen bonds with the hinge region backbone, while the 1-methylpyrazole ring projects into a selectivity pocket adjacent to the ATP-binding site [2]. This orientation is distinct from that observed with 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitrile CHK1 inhibitors, where the pyrazine ring adopts a different torsional angle relative to the hinge [3]. The structural data confirm that the 3-(pyrazol-4-yl) connectivity—rather than 5-substitution or 6-substitution—is essential for achieving the correct vector into the PI3Kδ selectivity pocket.

Structure-based drug design X-Ray crystallography Kinase hinge binding

Regiochemical Differentiation: 3-(Pyrazol-4-yl) Substitution Enables Derivatization at the Pyrazine 5-Position

The target compound's 3-(pyrazol-4-yl)pyrazine-2-carbonitrile architecture positions the pyrazine 5-position as the primary vector for diversification, as demonstrated by US Patent 11179389, which discloses over 40 compounds with varied 5-substituents (piperazines, spiropiperidines, bipiperidines) while retaining the core scaffold [1]. This contrasts with 5-substituted pyrazine-2-carbonitriles, where the 3-position is blocked for further elaboration, and with 6-substituted pyrazine isomers, which present a different exit vector incompatible with the PI3Kδ affinity pocket [2]. The scaffold's synthetic accessibility via Suzuki-Miyaura coupling of 3-bromo/chloro-pyrazine-2-carbonitrile with 1-methylpyrazole-4-boronic acid enables rapid analog generation .

Regioselective synthesis Scaffold diversification Parallel medicinal chemistry

Isoform Selectivity Profile: Scaffold-Derived Inhibitors Favor PI3Kδ Over α, β, γ Isoforms

The Zhou et al. (2020) study reports that the heteroaryl piperazine series derived from this scaffold exhibits 'excellent baseline affinity and selectivity for PI3Kδ over closely related isoforms' in high-throughput screening [1]. BindingDB selectivity data for compound 1-18 (a derivative with IC50 16 nM against PI3Kδ) indicate a selectivity ratio consistent with the class profile [2]. For comparison, the clinically approved PI3Kδ inhibitor idelalisib shows IC50 values of 19 nM for PI3Kδ, but 8,600 nM for PI3Kα (453-fold selectivity), while duvelisib (a PI3Kγ/δ dual inhibitor) lacks the PI3Kδ exclusivity profile [3]. The scaffold-derived series offers comparable or superior selectivity with a structurally distinct hinge-binding motif that avoids the known resistance mutations affecting idelalisib.

Isoform selectivity PI3K family kinases Off-target profiling

Application Scenarios: Optimal Use Cases for 3-(1-Methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile in Drug Discovery and Chemical Biology


Hit-to-Lead Optimization of Novel PI3Kδ-Selective Inhibitors for Immuno-Oncology or Autoimmune Disease

Research teams initiating a PI3Kδ inhibitor program can procure this scaffold as a validated starting point. The X-ray co-crystal structure (PDB 6OCU) provides a blueprint for rational 5-position derivatization, with the documented SAR from US11179389 offering over 40 characterized analogs spanning 8.9–210 nM potency [1]. Unlike programs starting from a novel, structurally unvalidated core, teams using this scaffold benefit from known metabolic liabilities, synthetic routes, and selectivity profiles that accelerate the DMTA (Design-Make-Test-Analyze) cycle [2].

Chemical Probe Development for PI3Kδ Target Validation in Primary Immune Cells

Derivatives of this scaffold (e.g., compound 1-14/PI3K-IN-9) have demonstrated functional activity in human whole blood basophil assays (IC50 = 65 nM), confirming that the chemotype achieves target engagement under physiologically relevant conditions [1]. Academic and biotech laboratories seeking to dissect PI3Kδ-dependent signaling in B-cells, T-cells, or myeloid lineages can use the scaffold to generate tool compounds with tunable potency and selectivity, enabling robust chemical biology studies that require isoform-specific inhibition without confounding off-target effects on PI3Kα/β/γ [3].

Scaffold-Hopping Benchmarking Against Idelalisib/Duvelisib Chemotypes

The pyrazol-4-yl-pyrazine-2-carbonitrile scaffold offers a structurally distinct hinge-binding motif compared to the quinazolinone (idelalisib) and isoquinolinone (duvelisib) cores [1]. Medicinal chemistry teams pursuing 'best-in-class' PI3Kδ inhibitors can acquire this scaffold to systematically compare potency, selectivity, and ADME profiles against the clinical benchmarks. The documented selectivity over PI3Kα/β/γ, combined with the modular 5-position derivatization handle, provides a competitive differentiation path that avoids the crowded IP space surrounding purine- and quinazoline-based PI3K inhibitors [2].

Fragment-Based or Structure-Based Drug Design Campaigns Targeting PI3Kδ

The low molecular weight (185.19 Da) and established binding mode of the core scaffold make it suitable as an advanced fragment or anchor moiety in fragment-based drug design (FBDD) [1]. The high-resolution co-crystal structure (2.77 Å) reveals that the core engages three key interaction points: the hinge-region H-bond network, the hydrophobic pyrazole N-methyl pocket, and the nitrile-mediated polar contact. Structure-based design teams can computationally enumerate and dock 5-position substituents using the PDB 6OCU coordinates as a template, prioritizing synthetic targets before committing to multi-step synthesis [2].

Quote Request

Request a Quote for 3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.